2-Chloro-3'-deoxy-3'-fluoroadenosine

Antitumor Cytostatic Lymphoid malignancies

2-Chloro-3'-deoxy-3'-fluoroadenosine (C₁₀H₁₁ClFN₅O₃, MW 303.68) is a synthetic purine nucleoside analogue that uniquely combines a 2-chloro substitution on the adenine base with a 3'-deoxy-3'-fluoro modification on the ribose sugar, distinguishing it from clinically established agents such as clofarabine (2-chloro-2'-fluoro-ara-A) and cladribine (2-chloro-2'-deoxyadenosine). The compound belongs to the purine nucleoside antimetabolite class and has been described to exert broad antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C10H11ClFN5O3
Molecular Weight 303.68 g/mol
Cat. No. B14778444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3'-deoxy-3'-fluoroadenosine
Molecular FormulaC10H11ClFN5O3
Molecular Weight303.68 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)F)O)Cl)N
InChIInChI=1S/C10H11ClFN5O3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-6(19)4(12)3(1-18)20-9/h2-4,6,9,18-19H,1H2,(H2,13,15,16)
InChIKeyIRHXEJNSFOBHLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3'-deoxy-3'-fluoroadenosine (CAS 122654-30-2): A Dual-Halogenated Purine Nucleoside Scaffold for Selective Antitumor and Antiviral Tool Compound Procurement


2-Chloro-3'-deoxy-3'-fluoroadenosine (C₁₀H₁₁ClFN₅O₃, MW 303.68) is a synthetic purine nucleoside analogue that uniquely combines a 2-chloro substitution on the adenine base with a 3'-deoxy-3'-fluoro modification on the ribose sugar, distinguishing it from clinically established agents such as clofarabine (2-chloro-2'-fluoro-ara-A) and cladribine (2-chloro-2'-deoxyadenosine) [1]. The compound belongs to the purine nucleoside antimetabolite class and has been described to exert broad antitumor activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . Structurally, the 3'-fluoro substituent locks the ribose ring in a C2'-endo conformation, a feature shared with the parent 3'-deoxy-3'-fluoroadenosine that is associated with selective inhibition of IMP dehydrogenase type II, the isoenzyme dominant in neoplastic cells [2].

Why 2-Chloro-3'-deoxy-3'-fluoroadenosine Cannot Be Replaced by Clofarabine, Cladribine, or Fludarabine in Research Procurement


Despite sharing a purine nucleoside core, 2-chloro-3'-deoxy-3'-fluoroadenosine exhibits a distinct substitution pattern—2-Cl on the base combined with 3'-F on the ribose—that is absent in any FDA-approved purine analogue. Clofarabine places fluorine at the 2'-position in an arabino configuration [1]; cladribine lacks fluorine entirely [2]; fludarabine carries a 2-fluoro on the base but no ribose halogenation [2]; and the non-chlorinated analogue 3'-deoxy-3'-fluoroadenosine lacks the 2-Cl group critical for adenosine receptor engagement and DNA synthesis inhibition [3]. These structural differences translate into divergent sugar conformations, enzyme targets (IMPDH type II vs. ribonucleotide reductase vs. DNA polymerases), and metabolic stability profiles, making generic substitution scientifically invalid without explicit experimental validation for the specific assay endpoint under investigation.

Quantitative Differentiation Evidence for 2-Chloro-3'-deoxy-3'-fluoroadenosine Versus Closest Structural Analogs


Cytostatic Selectivity Window: 2-Chloro-3'-deoxy-3'-fluoroadenosine vs. 3'-Deoxy-3'-fluoroadenosine

The non-chlorinated parent compound 3'-deoxy-3'-fluoroadenosine demonstrates a cytostatic effect at 12.5–25 μM, suppressing cell proliferation without inducing apoptosis up to 25 μM, as shown in human neural and extraneural host cell lines [1]. Although direct head-to-head cytotoxicity data for 2-chloro-3'-deoxy-3'-fluoroadenosine against the same cell panel are not publicly available, the addition of the 2-chloro substituent is known from class-level structure-activity relationships to increase DNA synthesis inhibition potency and to introduce adenosine receptor subtype interactions absent in the non-chlorinated analog [2]. This creates a dual mechanistic rationale—IMPDH type II inhibition via the 3'-F sugar pucker plus 2-Cl-mediated base interactions—suggesting a potentially narrower cytostatic-to-cytotoxic transition window compared to 3'-deoxy-3'-fluoroadenosine alone [3].

Antitumor Cytostatic Lymphoid malignancies

Antiviral Potency Benchmarking: 3'-Deoxy-3'-fluoroadenosine Backbone vs. Clinically Approved Purine Analogues

The 3'-deoxy-3'-fluoroadenosine scaffold, which forms the ribose core of the target compound, exerts low-micromolar antiviral effects against tick-borne encephalitis virus (TBEV), Zika virus, and West Nile virus (WNV) with EC₅₀ values ranging from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM across neural and extraneural host cell lines [1]. In contrast, the clinically approved purine nucleoside analogues clofarabine and fludarabine show no reported anti-flavivirus activity at comparable concentrations, as their primary antiviral spectrum is limited to DNA viruses or retroviruses via DNA chain termination or ribonucleotide reductase inhibition [2]. The 2-chloro substitution on the adenine base in the target compound is expected to enhance cellular permeability and metabolic stability relative to the parent 3'-deoxy-3'-fluoroadenosine, potentially improving the in vitro antiviral selectivity index [3].

Antiviral Flavivirus Broad-spectrum

IMPDH Type II Selective Inhibition: Conformational Basis for Reduced Off-Target Toxicity

The 3'-deoxy-3'-fluoro modification forces the ribose ring into a C2'-endo sugar pucker, in contrast to the C3'-endo conformation adopted by 2'-deoxy-2'-fluoroadenosine derivatives (including clofarabine) [1]. This C2'-endo conformation is associated with selective inhibition of IMP dehydrogenase type II (IMPDH2), the isoenzyme dominant in neoplastic cells, over the type I isoform expressed in normal tissues [1]. While direct IMPDH2 IC₅₀ values for the target compound are not publicly reported, the parent 3'-deoxy-3'-fluoroadenosine is a good inhibitor of IMPDH type II, and the 2-chloro group is expected to enhance binding affinity based on SAR from related 2-substituted adenosine analogs [2]. Clofarabine, by contrast, primarily targets ribonucleotide reductase (IC₅₀ = 65 nM) and DNA polymerases, not IMPDH [3].

IMPDH Cancer metabolism Conformational analysis

Aqueous Solubility: 46 mg/mL (Calculated) Facilitates In Vitro Assay Formulation

The calculated aqueous solubility of 2-chloro-3'-deoxy-3'-fluoroadenosine is 46 g/L (≈46 mg/mL) at 25 °C, based on ACD/Labs prediction software . This value substantially exceeds the aqueous solubility of cladribine (~5 mg/mL) and is comparable to fludarabine phosphate (~50 mg/mL as the phosphate prodrug) but without the requirement for 5'-phosphorylation to achieve solubility [1]. The dual halogenation (2-Cl + 3'-F) reduces polarity relative to unmodified adenosine, potentially enhancing passive membrane permeability while maintaining sufficient aqueous solubility for cell-based assay preparation without DMSO concentrations exceeding 0.1% [2].

Solubility Formulation In vitro assays

Predicted Glycosidic Bond Stability: 3'-Fluoro Protection Against Phosphorolytic Cleavage

The 3'-fluoro substitution in the target compound is designed to confer resistance to enzymatic cleavage of the glycosidic bond by phosphorylases, a metabolic vulnerability of cladribine and fludarabine that limits their plasma half-lives to <10 hours [1]. Clofarabine achieves partial stability through 2'-fluoro substitution in the arabino configuration, which sterically hinders phosphorolytic access; the 3'-fluoro approach in the target compound provides an alternative stabilization strategy that preserves the ribose sugar's ability to adopt the C2'-endo conformation required for IMPDH2 binding [2]. Quantitative in vitro metabolic stability data (e.g., half-life in liver microsomes) for the target compound are not publicly available, but the 3'-F modification in the parent 3'-deoxy-3'-fluoroadenosine has been associated with reduced susceptibility to adenosine deaminase and purine nucleoside phosphorylase compared to unmodified adenosine [3].

Metabolic stability Glycosidic bond Phosphorylase resistance

Prioritized Procurement and Application Scenarios for 2-Chloro-3'-deoxy-3'-fluoroadenosine Based on Quantitative Differentiation Evidence


Antiflavivirus Drug Discovery: Primary Screening Hit Validation and SAR Expansion

For research groups conducting phenotypic antiviral screens against flaviviruses (TBEV, Zika, WNV, dengue), 2-chloro-3'-deoxy-3'-fluoroadenosine serves as the logical next-generation analog of the validated 3'-deoxy-3'-fluoroadenosine scaffold (EC₅₀ 1.1–4.7 μM) [1]. The 2-Cl addition is expected to improve cellular permeability and metabolic stability while preserving the C2'-endo sugar pucker essential for IMPDH2-mediated antiviral activity. This compound should be prioritized over clofarabine or fludarabine, which lack anti-flavivirus activity entirely, for hit-to-lead optimization campaigns targeting emerging flavivirus threats [2].

IMPDH Type II Mechanistic Profiling in Neoplastic vs. Normal Cell Panels

Investigators studying IMPDH2-selective cancer metabolism should procure 2-chloro-3'-deoxy-3'-fluoroadenosine rather than the non-chlorinated parent 3'-deoxy-3'-fluoroadenosine, because the 2-Cl modification introduces adenosine receptor (particularly A₃) partial agonism that may modulate additional antitumor signaling pathways [1]. The C2'-endo conformation locked by the 3'-F group ensures IMPDH2 selectivity over IMPDH1, while the 2-Cl group enables direct comparison with 2-Cl-ATP-mediated P2Y₁ receptor antagonism data, making this compound uniquely suited for dual-pathway mechanistic dissection [2].

Cytostatic-vs-Cytotoxic Threshold Determination in Lymphoid Malignancy Models

For researchers mapping the concentration-dependent transition from cytostatic growth arrest to apoptotic cell death in indolent lymphoid malignancy cell lines, 2-chloro-3'-deoxy-3'-fluoroadenosine offers a potentially narrower and more therapeutically relevant window than either the non-chlorinated 3'-deoxy-3'-fluoroadenosine (cytostatic at 12.5–25 μM without apoptosis) [1] or the clinically aggressive clofarabine, which induces rapid apoptosis even at sub-micromolar concentrations in sensitive lines [2]. This intermediate phenotype makes it a superior tool compound for elucidating the signaling thresholds governing cell fate decisions.

Nucleoside Analog Metabolic Stability Structure-Kinetic Relationship Studies

Groups performing comparative metabolic stability profiling of halogenated nucleoside analogs should include 2-chloro-3'-deoxy-3'-fluoroadenosine as a representative of the 3'-F stabilization strategy, alongside clofarabine (2'-F arabino) and cladribine (no fluorine), to systematically dissect the contribution of fluorine position and sugar configuration to phosphorolytic resistance and intracellular half-life [1]. The high calculated aqueous solubility (46 mg/mL) [2] further facilitates preparation of matched concentration panels for in vitro liver microsome or hepatocyte stability assays without solvent artifacts.

Quote Request

Request a Quote for 2-Chloro-3'-deoxy-3'-fluoroadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.